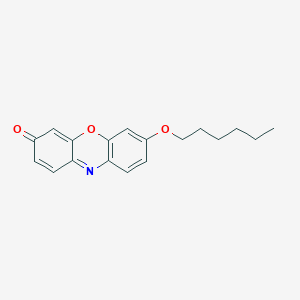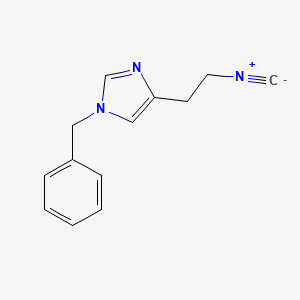![molecular formula C20H32N6O2S4 B14396639 N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide CAS No. 87202-67-3](/img/structure/B14396639.png)
N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide: is a complex organic compound with the molecular formula C({20})H({32})N({6})O({2})S(_{4}) This compound is characterized by its unique structure, which includes a decane backbone linked to two thiadiazole rings through sulfur atoms, and each thiadiazole ring is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide typically involves multiple steps:
Formation of Thiadiazole Rings: The initial step involves the synthesis of 1,3,4-thiadiazole rings. This can be achieved by reacting thiosemicarbazide with carbon disulfide under acidic conditions.
Linking Thiadiazole Rings to Decane Backbone: The thiadiazole rings are then linked to a decane backbone through sulfur atoms. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfur linkages.
Attachment of Propanamide Groups: Finally, the propanamide groups are attached to the thiadiazole rings. This can be done through an amidation reaction using propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole rings, leading to the formation of dihydrothiadiazoles.
Substitution: The amide groups can participate in substitution reactions, where the propanamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell wall synthesis in bacteria, leading to cell lysis.
Pathways Involved: It interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Hexane-1,6-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- N,N’-[Octane-1,8-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
Uniqueness
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide is unique due to its longer decane backbone, which imparts greater flexibility and potential for forming more stable complexes with metal ions. This structural feature enhances its applications in coordination chemistry and material science.
Properties
CAS No. |
87202-67-3 |
|---|---|
Molecular Formula |
C20H32N6O2S4 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
N-[5-[10-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]decylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H32N6O2S4/c1-3-15(27)21-17-23-25-19(31-17)29-13-11-9-7-5-6-8-10-12-14-30-20-26-24-18(32-20)22-16(28)4-2/h3-14H2,1-2H3,(H,21,23,27)(H,22,24,28) |
InChI Key |
KGWMGIZPVHUVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCCCCCCCCCCSC2=NN=C(S2)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




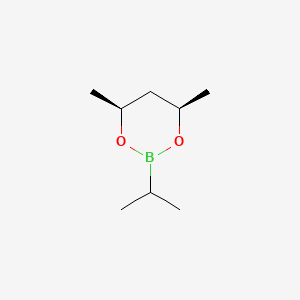
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
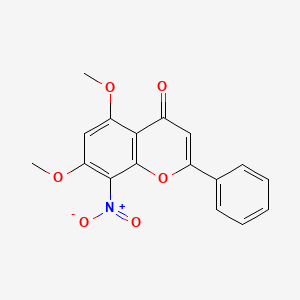
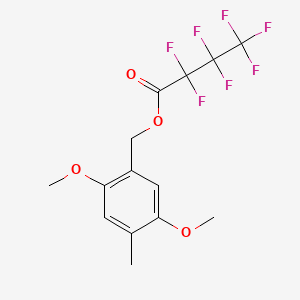
silane](/img/structure/B14396589.png)
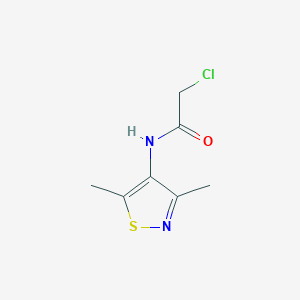
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

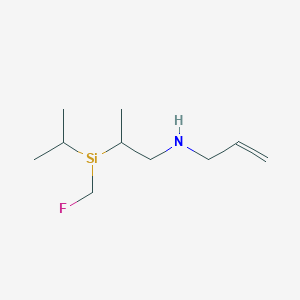
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
